molecular formula C19H22O7 B1241908 5E-7-oxozeaenol

5E-7-oxozeaenol

Cat. No. B1241908
M. Wt: 362.4 g/mol
InChI Key: NEQZWEXWOFPKOT-ULSULSEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5E-7-oxozeaenol is a macrolide that is the 7-oxo derivative of zeaenol (the 5E stereoisomer). Isolated from Fungi, it exhibits cytotoxic, antibacterial and inhibitory activity against NF-kappaB. It has a role as a metabolite, an antibacterial agent, a NF-kappaB inhibitor and an antineoplastic agent. It is an aromatic ether, a macrolide, a member of phenols, a secondary alcohol and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Anticancer Properties

5E-7-oxozeaenol has demonstrated significant anticancer properties. Studies have shown its effects on various cancer cells, including cervical, colon, and breast cancer cells. In these studies, 5E-7-oxozeaenol was observed to inhibit the NF-κB pathway, enhance the production of reactive oxygen species (ROS), and induce apoptosis in cancer cells (Acuña et al., 2012) (Acuña et al., 2012).

Neuroprotective Effects

5E-7-oxozeaenol has been studied for its potential neuroprotective effects, particularly in models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) in mice. It was found to alleviate symptoms by decreasing pro-inflammatory cytokines and inhibiting key signaling pathways (Lu et al., 2017).

Inflammatory Diseases

Research has highlighted the potential of 5E-7-oxozeaenol in treating inflammatory diseases. It acts as an inhibitor of TAK1 MAPK kinase kinase, thereby blocking proinflammatory signaling pathways (Ninomiya-Tsuji et al., 2003).

Ophthalmology Applications

In the field of ophthalmology, 5E-7-oxozeaenol encapsulated in gelatin nanoparticles has shown effectiveness in treating corneal neovascularization (CoNV). It impedes cell proliferation and has anti-angiogenic and anti-inflammatory properties, offering a new approach to CoNV treatment (Wang et al., 2022).

Pharmacological Mechanism

The pharmacological mechanism of 5E-7-oxozeaenol involves covalent bonding with specific protein kinases, providing insights for the development of derivative compounds with improved potency and selectivity (Wu et al., 2013).

Sensitization to Chemotherapy

5E-7-oxozeaenol has been shown to sensitize various cancer cells, including cervical and neuroblastoma cells, to chemotherapy. It enhances the cytotoxic effects of chemotherapeutic agents and can overcome established chemoresistance (Guan et al., 2017) (Fan et al., 2013).

Broad-Spectrum Antiviral Potential

5E-7-oxozeaenol has been identified as a potential broad-spectrum antiviral, showing efficacy against viruses like dengue and Ebola. It acts by inhibiting BIKE, a kinase essential in the lifecycle of these viruses (Pu et al., 2020).

properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione

InChI

InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1

InChI Key

NEQZWEXWOFPKOT-ULSULSEOSA-N

Isomeric SMILES

C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

SMILES

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

Canonical SMILES

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

Pictograms

Acute Toxic

synonyms

8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione
f152A1 compound
FR 148083
FR-148083
FR148083
LL Z1640-2
LL-Z1640-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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